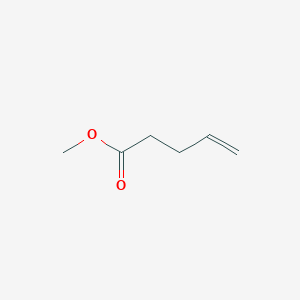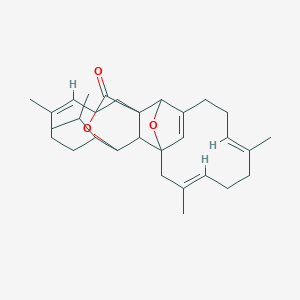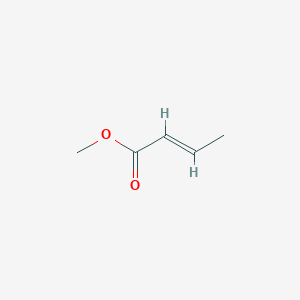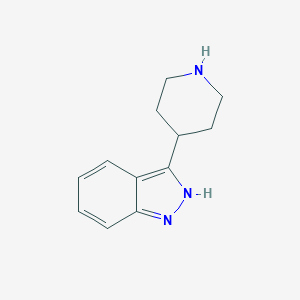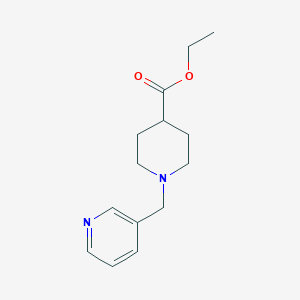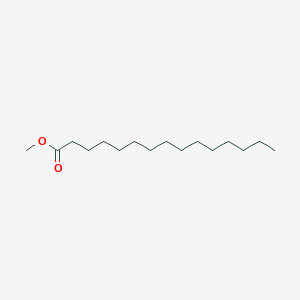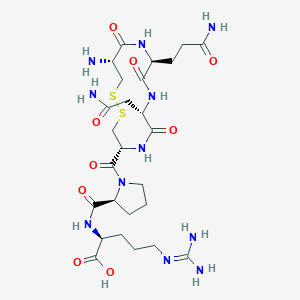
Argipressin (4-8)
Übersicht
Beschreibung
Argipressin, also known as Vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . It is very similar to oxytocin, differing in the third and eighth amino acids . Exogenous vasopressin is primarily used to control blood pressure during systemic shock by increasing vasoconstriction and renal fluid reuptake by acting through V1 and V2 cellular receptors .
Synthesis Analysis
Vasopressin is synthesized in the hypothalamus and circulates along axons of magnocellular neurons to the post-pituitary gland . After stimulation, vasopressin is released into blood circulation, to 3 receptor subtypes . In recent years, some low molecular weight AVP analogues were synthesized and presented good affinity to AVP receptors .Molecular Structure Analysis
Arginine-vasopressin was subjected to a long molecular dynamics simulation in aqueous solution . Analysis of the results revealed four main ring conformations that move essentially independently of the faster-moving tail region .Chemical Reactions Analysis
Vasopressin is a peptide hormone used to increase blood pressure in patients with vasodilatory shock who are resistant to fluid and catecholamine therapy . It acts both within the brain and in the periphery to modulate blood pressure through sympathetic outflow, baroreflex modulation, vasoconstriction, and renal fluid retention .Physical And Chemical Properties Analysis
Argipressin has a chemical formula of C46H65N15O12S2 and an average weight of 1084.24 . It has a water solubility of 0.128 mg/mL, a logP of -1.6, and a pKa (Strongest Acidic) of 9.5 . It has a physiological charge of 2, a hydrogen acceptor count of 16, and a hydrogen donor count of 15 .Wissenschaftliche Forschungsanwendungen
Vasodilatory Shock Management
Argipressin, also known as arginine vasopressin, is notably employed in managing vasodilatory shock. Research has demonstrated that arginine vasopressin can stabilize hemodynamics effectively in advanced vasodilatory shock. It's used as a supplemental strategy to vasopressor catecholamines for preserving cardiocirculatory homeostasis in patients with advanced shock of various origins. Due to limited data on adverse effects, its use is recommended in specific cases where conventional therapy is inadequate or leads to further deterioration (Dunser et al., 2003).
Cardiovascular Effects
Argipressin has been investigated for its role in the central neural control of cardiovascular functions. Studies involving the injection of argipressin into the lateral septal nuclei of rats indicated a dose-dependent increase in hypertension and tachycardia. These effects suggest the involvement of argipressin in central actions on the cardiovascular system (Gao et al., 1996).
Impact on Learning and Memory
Argipressin metabolites, particularly AVP(4-8), have been shown to enhance learning and memory. Studies in neuroblastoma SK-N-SH cell lines revealed that AVP(4-8) can significantly enhance the activities of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are key components in cellular signaling pathways related to memory and learning (Zhen & Du, 2000).
Neurological Functions
Argipressin (4-8) has been observed to influence the mRNA level and activity of cytidine triphosphate: phosphocholine cytidylyltransferase in rat hippocampal neurons. This suggests a role for argipressin in regulating neurological functions at the molecular level (Xu et al., 2002).
Myocardial Contraction and Hemorrhagic Shock
Argipressin has been studied for its effects on myocardial contraction response following hemorrhagic shock. It appears to improve cardiac contractility after such shocks, with its mechanism linked to the activation of Rho kinase (Liu, 2011).
Memory Enhancement
Investigations have shown that argipressin can enhance memory, with certain brain structures like the periaqueductal gray playing a crucial role in this process. This supports the idea of argipressin's direct action on the central nervous system to modulate memory (Xiong et al., 1994).
Collagen Gel Contraction
Research has also explored argipressin's influence on collagen gel contraction by cardiac fibroblasts, indicating its potential role in cellular processes related to tissue remodeling and wound healing (Peng, 2001).
Safety And Hazards
Zukünftige Richtungen
The latest Surviving Sepsis Campaign guidelines suggest the synergistic use of Argipressin in addition to Norepinephrine when hemodynamic optimization is not achieved with Norepinephrine alone . In refractory vasodilatory shock where low systemic vascular resistance persists despite adequate fluid resuscitation and noradrenaline at a dose of 20 micrograms/min or greater, Argipressin is indicated .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSIPQZEXIWCP-UYLCUJDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158355 | |
| Record name | Argipressin (4-8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Argipressin (4-8) | |
CAS RN |
133761-86-1 | |
| Record name | Argipressin (4-8) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133761861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argipressin (4-8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



